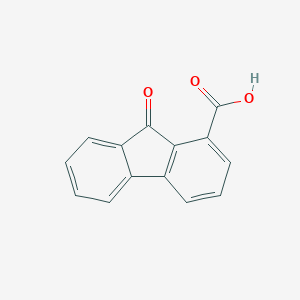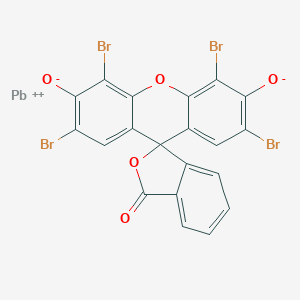
Einecs 215-415-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 215-415-4, also known as 4-Methylimidazole (4-MEI), is a chemical compound that is commonly used in the manufacturing of various products, including food, cosmetics, and pharmaceuticals. It is a colorless or pale yellow crystalline solid that is soluble in water and has a strong odor. In recent years, there has been growing concern about the potential health risks associated with exposure to 4-MEI, particularly in food products.
Applications De Recherche Scientifique
4-MEI has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated its potential health effects, including its carcinogenicity, genotoxicity, and mutagenicity. Additionally, 4-MEI has been used as a model compound for studying the toxicity of other imidazole derivatives.
Mécanisme D'action
The exact mechanism of action of 4-MEI is not well understood. However, it is believed to exert its toxic effects through the formation of reactive metabolites, which can damage DNA and other cellular components. Additionally, 4-MEI has been shown to induce oxidative stress and inflammation in cells, which can contribute to its toxicity.
Effets Biochimiques Et Physiologiques
Exposure to 4-MEI has been linked to a range of biochemical and physiological effects in animals and humans. These include DNA damage, oxidative stress, inflammation, and changes in gene expression. Additionally, 4-MEI has been shown to affect the function of various organs, including the liver, kidney, and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
4-MEI is a useful compound for studying the toxicity of imidazole derivatives and for investigating the mechanisms of chemically induced carcinogenesis. However, there are some limitations to its use in lab experiments. For example, the solubility of 4-MEI in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, 4-MEI can be unstable under certain conditions, which can affect the reproducibility of experiments.
Orientations Futures
There are several areas of future research related to Einecs 215-415-4. One important direction is to further investigate the potential health effects of exposure to 4-MEI in food products. This could involve conducting epidemiological studies to assess the risks associated with dietary exposure to 4-MEI. Additionally, researchers could explore the use of alternative synthesis methods for 4-MEI that may be less toxic and more environmentally friendly. Finally, there is a need for more research on the mechanisms of action of 4-MEI, particularly with respect to its genotoxic and mutagenic effects.
Méthodes De Synthèse
4-MEI is typically synthesized by reacting methylimidazole with formaldehyde in the presence of a catalyst, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 4-MEI. This synthesis method is widely used in the industry due to its simplicity and efficiency.
Propriétés
Numéro CAS |
1326-05-2 |
|---|---|
Nom du produit |
Einecs 215-415-4 |
Formule moléculaire |
C20H6Br4O5Pb |
Poids moléculaire |
853 g/mol |
Nom IUPAC |
lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2 |
Clé InChI |
QUHOTTJDEPSJRJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
Autres numéros CAS |
1326-05-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
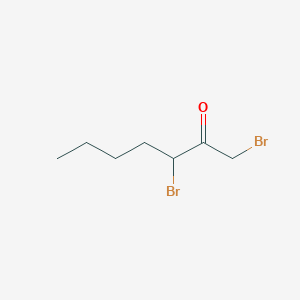
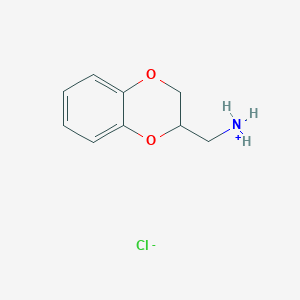
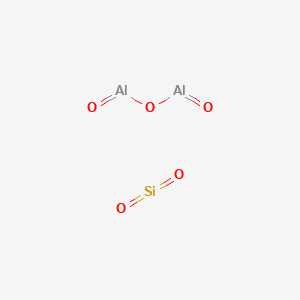
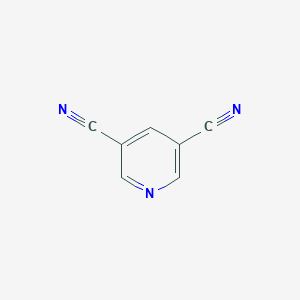
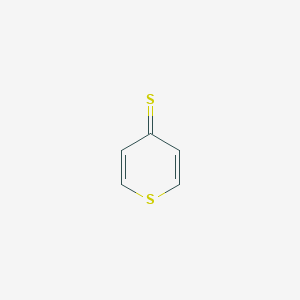

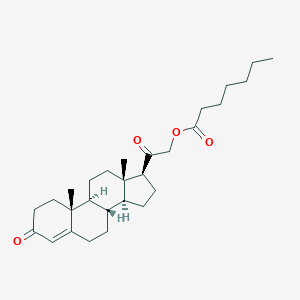

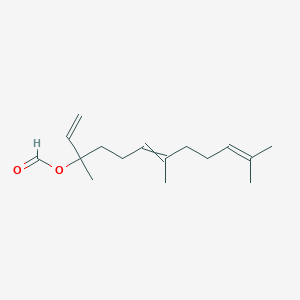


![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
